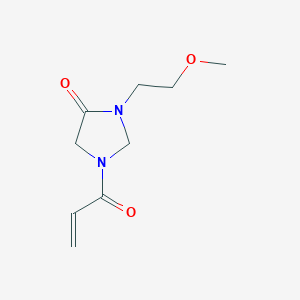
4-Bromo-2,6-naphthyridine
Übersicht
Beschreibung
4-Bromo-2,6-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. Naphthyridines are analogs of naphthalene, containing two fused pyridine rings. The presence of a bromine atom at the 4-position of the naphthyridine ring system imparts unique chemical properties to this compound. It is widely used in organic synthesis and medicinal chemistry due to its reactivity and potential biological activities .
Wissenschaftliche Forschungsanwendungen
4-Bromo-2,6-naphthyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and antiviral activities.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including heterocyclic compounds and natural product analogs.
Material Science: It is utilized in the development of novel materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: Researchers use it to study the interactions of naphthyridine derivatives with biological targets, such as enzymes and receptors.
Safety and Hazards
The safety data sheet for 4-Bromo-2,6-naphthyridine suggests that it may be harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation. Precautionary measures include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Zukünftige Richtungen
The future directions in the research of 4-Bromo-2,6-naphthyridine and other naphthyridine derivatives likely involve the development of more eco-friendly, safe, and atom-economical approaches for their synthesis . Additionally, a complete correlation of synthesis with biological activity remains an area to be explored .
Wirkmechanismus
Target of Action
Naphthyridines, the class of compounds to which 4-bromo-2,6-naphthyridine belongs, are known to have a wide range of biological activities . They are used in diagnostics, in the treatment of several human diseases, in agriculture, in industrial endeavors, and in photophysical applications .
Mode of Action
The mode of action of naphthyridines often involves interactions with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Naphthyridines are known to have a variety of applications such as anticancer, anti-human immunodeficiency virus (hiv), anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities . This suggests that they may interact with a variety of biochemical pathways.
Result of Action
Given the wide range of biological activities associated with naphthyridines, it can be inferred that the compound may have diverse effects at the molecular and cellular levels .
Action Environment
It’s worth noting that the synthesis of naphthyridines can be achieved under eco-friendly conditions , suggesting that environmental factors may play a role in the synthesis and possibly the action of these compounds.
Biochemische Analyse
Biochemical Properties
It is known that naphthyridines, a class of compounds to which 4-Bromo-2,6-naphthyridine belongs, can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and depends on the specific structure and functional groups of the naphthyridine molecule .
Cellular Effects
Naphthyridines have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,6-naphthyridine typically involves the bromination of 2,6-naphthyridine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to achieve high yields .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters, leading to higher efficiency and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-2,6-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Cross-Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds with aryl or vinyl groups.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide, thiourea, or sodium alkoxide in solvents like dimethylformamide (DMF) or ethanol.
Cross-Coupling: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like potassium carbonate (K2CO3) and solvents like toluene or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions include various substituted naphthyridines, which can be further functionalized for specific applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Naphthyridine: The parent compound without the bromine substitution.
4-Methyl-2,6-naphthyridine: A methyl-substituted analog with different reactivity and biological properties.
4-Chloro-2,6-naphthyridine: A chloro-substituted analog with similar reactivity but different electronic properties.
Uniqueness
4-Bromo-2,6-naphthyridine is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential biological activities. The bromine atom can participate in halogen bonding, enhancing the compound’s interactions with biological targets. Additionally, the bromine atom can be easily substituted, allowing for the synthesis of a wide range of derivatives .
Eigenschaften
IUPAC Name |
4-bromo-2,6-naphthyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2/c9-8-5-11-3-6-1-2-10-4-7(6)8/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMGULWYDOYMXMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C(C=NC=C21)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1782910-98-8 | |
| Record name | 4-bromo-2,6-naphthyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(3,5-difluorophenyl)methyl]-5-(morpholine-4-sulfonyl)-1,2-dihydropyridin-2-one](/img/structure/B2967884.png)


![7-Fluoro-2-(6-methylpyridin-2-yl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2967891.png)
![2-Chloro-N-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-N-methylacetamide](/img/structure/B2967892.png)
![6,6-Difluoro-1,3,9-triazaspiro[4.6]undecane-2,4-dione;hydrochloride](/img/structure/B2967893.png)
![4-Tert-butyl-3-nitro-N-[2-(prop-2-enoylamino)ethyl]benzamide](/img/structure/B2967897.png)

![3-[4-(furan-2-carbonyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine](/img/structure/B2967899.png)

![4-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one](/img/structure/B2967903.png)

![Benzyl(methyl)[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]amine hydrochloride](/img/structure/B2967906.png)
![Ethyl 1-(7-(3,4-dimethylbenzoyl)-[1,3]dioxolo[4,5-g]quinolin-8-yl)piperidine-4-carboxylate](/img/structure/B2967907.png)
